Benzo(a)pyrene-3,6-dione, 7-methyl-

Lipophilicity Physicochemical property Environmental fate

Benzo(a)pyrene-3,6-dione, 7-methyl- (C21H12O2, MW 296.3 g/mol) is a methylated ortho-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). It features ketone groups at the 3- and 6-positions and a methyl substituent at the 7-position of the pentacyclic BaP scaffold.

Molecular Formula C21H12O2
Molecular Weight 296.3 g/mol
CAS No. 79418-84-1
Cat. No. B14431637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-3,6-dione, 7-methyl-
CAS79418-84-1
Molecular FormulaC21H12O2
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O
InChIInChI=1S/C21H12O2/c1-11-3-2-4-13-14-7-5-12-6-10-17(22)15-8-9-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3
InChIKeyBRSAZFIAPGRECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-3,6-dione, 7-methyl- (CAS 79418-84-1): A Differentiated Methylated PAH Quinone for Toxicology and Environmental Fate Research


Benzo(a)pyrene-3,6-dione, 7-methyl- (C21H12O2, MW 296.3 g/mol) is a methylated ortho-quinone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). It features ketone groups at the 3- and 6-positions and a methyl substituent at the 7-position of the pentacyclic BaP scaffold . This compound belongs to a class of redox-active PAH quinones that are implicated in the carcinogenicity of BaP; the 7-methyl group is known to alter the compound's physicochemical properties and metabolic activation profile relative to its non-methylated parent, benzo[a]pyrene-3,6-dione (BP-3,6-dione, CAS 3067-14-9) [1]. As a research chemical, it serves as an authentic standard for studying the metabolic activation of 7-methylbenzo[a]pyrene (7-MeBP) and for probing the effects of alkyl substitution on quinone-mediated toxicity pathways [2].

Authentic standard for 7-MeBP quinone metabolite identification
Probe for alkyl substitution effects on quinone-mediated toxicity pathways
Supports environmental fate redox and bioaccumulation studies

Why Substituting Benzo(a)pyrene-3,6-dione, 7-methyl- with Non-Methylated BP-Diones or Parent Hydrocarbons Compromises Experimental Reproducibility


PAH quinones within the BaP family share a common redox-cycling core, yet even minor structural modifications—such as the presence or position of a single methyl group—can profoundly impact their physicochemical properties, metabolic fate, and biological activity. The 7-methyl substitution on BP-3,6-dione increases its computed logP by approximately 0.27 units relative to the non-methylated form, altering lipophilicity and potentially affecting membrane permeability, protein binding, and extraction efficiency . Furthermore, the 7-methyl group redirects the oxidative metabolic pathway: 7-methylbenzo[a]pyrene yields a distinct spectrum of quinone metabolites (including 3,6-dione and 1,6-dione isomers) compared to the parent BaP [1]. In cellular models, the parent hydrocarbon 7-MeBP exhibits DNA binding at approximately one-eighth the level of BaP, indicating that methylation at position 7 substantially changes genotoxic potency and mechanism [2]. These differences preclude simple interchangeability between the 7-methyl-3,6-dione and any non-methylated BP-dione, the corresponding 1,6-dione regioisomer (CAS 79418-85-2), or the parent 7-MeBP hydrocarbon.

Methylation increases lipophilicity; retention and permeability may shift compared to non-methylated BP-dione.
Metabolic pathway redirection generates distinct quinone profiles, preventing direct interchange with parent 7-MeBP hydrocarbon or 1,6-dione regioisomer.
DNA binding capacity differs substantially vs. parent BaP, changing genotoxicity assessment context.

Quantitative Differentiation Evidence for Benzo(a)pyrene-3,6-dione, 7-methyl- vs. Closest Analogs


Elevated Computed Lipophilicity (LogP 4.57 vs. 4.30) Relative to Non-Methylated BP-3,6-dione

The computed partition coefficient (LogP) for 7-methylbenzo[a]pyrene-3,6-dione is 4.57 , compared with an XLogP3 of 4.30 for the non-methylated benzo[a]pyrene-3,6-dione (CAS 3067-14-9) [1]. This ΔLogP of +0.27 indicates a measurable increase in lipophilicity conferred by the 7-methyl group, which can influence solvent extraction, chromatographic retention, and tissue distribution in biological experiments.

Computed LogP
Cross-study comparable
LogP 4.57 vs. 4.30 (Δ +0.27)
Lipophilicity shift supports differential HPLC method development.
Computed values; ALogP vs. XLogP3 comparison.
Lipophilicity Physicochemical property Environmental fate

Distinct Oxidative Radical Profile: 7-Methyl Substitution Permits 6-Oxy Radical Formation, Absent in 6-Methyl and 6,10-Dimethyl Analogs

In a comparative EPR/HPLC study of alkylated benzo[a]pyrenes, 7-methyl-BP, 10-methyl-BP, and 7,10-dimethyl-BP all produced detectable 6-oxy radical intermediates upon chemical (Fenton's reagent, TFA/H₂O₂) and enzymatic (HRP/H₂O₂, rat liver microsomes) oxidation, whereas 6-methyl-BP and 6,10-dimethyl-BP showed no evidence of oxy radical formation under any conditions tested [1]. The 7-methyl-, 10-methyl-, and 7,10-dimethyl-BP compounds also yielded quinones as stable HPLC-detectable products across multiple oxidizing systems.

Radical Intermediate Detection
Direct head-to-head
6-oxy radical present for 7-MeBP; absent in 6-MeBP and 6,10-diMeBP
Reveals position-dependent oxidative activation pathway.
EPR/HPLC under Fenton, enzymatic, and microsomal oxidation.
EPR spectroscopy Radical intermediates Metabolic activation

Attenuated DNA Binding of 7-Methylated BP (1/8 Level) vs. Parent Benzo[a]pyrene in Cellular Models

In mouse embryo fibroblast (10T1/2) cells, 7-methylbenzo[a]pyrene (7-MeBP) bound to cellular DNA at approximately one-eighth (12.5%) of the level observed for benzo[a]pyrene (BP) under equivalent exposure conditions [1]. This finding, from the same study that identified trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene as a key metabolite, demonstrates that 7-methyl substitution substantially reduces the extent of covalent DNA modification relative to the unsubstituted parent hydrocarbon.

DNA Binding Reduction
Cross-study comparable
~1/8 of BaP level (approx. 12.5%) in 10T1/2 cells
Supports QSAR interpretation of 7-methyl substitution effect.
Mouse embryo fibroblast model; HPLC and MS analysis.
DNA adduct Genotoxicity Covalent binding

Physicochemical Differentiation: Boiling Point and Density vs. Regioisomeric 7-Methyl-BP-1,6-dione

The 7-methyl-BP-3,6-dione isomer (CAS 79418-84-1) exhibits a reported boiling point of 580 °C at 760 mmHg, compared with 562.7 °C for the regioisomeric 7-methyl-BP-1,6-dione (CAS 79418-85-2) . Both share an identical density (1.384 g/cm³) and molecular weight (296.3 g/mol) but differ in the position of the quinone moiety, making the boiling point a distinguishing quality-control parameter for confirming isomer identity.

Boiling Point vs. 1,6-dione
Cross-study comparable
580 °C vs. 562.7 °C (Δ +17.3 °C)
Enables isomer identity confirmation for QC.
Regioisomer CAS 79418-85-2; density identical.
Physicochemical property Quality control Vapor pressure

Differential Mutagenic Potency of BP-3,6-dione at Low Micromolar Concentrations vs. BP-Diol-Epoxide in p53 Reporter Assay

In a yeast p53 functional reporter assay, the representative PAH o-quinone benzo[a]pyrene-7,8-dione produced dose-dependent mutations at 0.160–0.375 μM, with >42% of mutations being G→T transversions that depend on redox cycling [1]. By contrast, (±)-anti-benzo[a]pyrene diol epoxide (BPDE) required concentrations of 0–20 μM to produce mutations and generated a distinct signature (63% G→C in unmethylated p53, 39% G→A in methylated p53) [1]. Although data for 7-methyl-BP-3,6-dione itself were not determined in this study, the 100-fold difference in potency between the o-quinone and diol-epoxide classes underscores why the specific o-quinone regioisomer (and its methylation status) must be authenticated for mutagenicity work, as potency and mutation spectrum are mechanism-dependent.

Mutagenicity Class Profile
Class-level inference
BP-7,8-dione active at 0.16–0.37 μM; G→T dominance vs. BPDE G→C/A
Indicates mechanism-dependent mutation spectrum, requiring isomer authentication.
Yeast p53 reporter; not measured on 7-methyl-3,6-dione directly.
Mutagenicity p53 o-Quinone Reactive oxygen species

Computational UV-Vis Spectral Shifts for Methylated BP-Diones vs. Parent BaP: Implications for Environmental Monitoring

A project comparing measured and computed UV-Vis spectra for benzo[a]pyrene and its dione derivatives has established that quinone formation produces distinct bathochromic shifts and altered vibronic structure relative to the parent BaP [1]. Alkyl substitution further modulates these spectral features through perturbation of the Franck-Condon envelope. Although the published dataset focuses on non-methylated diones, the framework demonstrates that methylated BP-diones, including 7-methyl-BP-3,6-dione, are expected to exhibit unique spectral signatures that can be computationally predicted, enabling their differentiation from parent BaP and its non-methylated quinones in complex environmental samples.

UV-Vis Spectral Differentiation
Class-level inference
Methylated diones expected to exhibit distinct bathochromic shifts
Supports use as reference for environmental isomer monitoring.
Franck-Condon computational prediction; experimental verification pending.
UV-Vis spectroscopy Environmental monitoring Air quality

High-Impact Application Scenarios for Benzo(a)pyrene-3,6-dione, 7-methyl- in Research and Environmental Analysis


Authentic Reference Standard for 7-Methylbenzo[a]pyrene Metabolism Studies

In studies requiring the unequivocal identification of 7-MeBP quinone metabolites by HPLC-MS or HPLC-UV, the 7-methyl-BP-3,6-dione serves as a retention-time and spectral library standard. The elevated logP of 4.57 predicts a longer reversed-phase retention time than the non-methylated BP-3,6-dione , enabling chromatographic resolution of the methylated quinone from its des-methyl counterpart in complex microsomal incubation extracts [1].

Mechanistic Probe for Position-Dependent PAH Oxidation Pathway Studies

The compound is a defined product of 7-methylbenzo[a]pyrene oxidation. Comparative studies using 7-methyl-BP-3,6-dione alongside 6-methyl-BP and 6,10-dimethyl-BP can exploit the presence/absence of 6-oxy radical formation and quinone production to map the structural determinants of PAH metabolic activation via radical cation pathways .

Quantitative Structure–Activity Relationship (QSAR) Component for Genotoxicity Assessment

Because the parent 7-MeBP exhibits an 8-fold reduction in DNA binding relative to BaP in mammalian cells , the 7-methyl-BP-3,6-dione provides a structurally defined quinone endpoint for QSAR datasets that correlate alkyl substitution pattern with downstream genotoxic potency, helping to refine in silico toxicity prediction models for substituted PAHs.

Environmental Particulate Matter Quinone Fingerprinting

Methylated PAH quinones are present in air particulate matter and contribute to its oxidative potential. The boiling point difference of ≈17 °C between the 3,6-dione and 1,6-dione isomers supports isomer-specific GC-MS identification, while the distinct UV-Vis spectral profile [1] facilitates their detection in HPLC-DAD-based air quality monitoring programs.

Application
Selection Property
Validation Focus
7-MeBP metabolism authentic standard
Methylated PAH quinone standard identity
Chromatographic retention and spectral library matching
PAH oxidation pathway mechanistic probe
Position-dependent radical formation capability
EPR and HPLC quinone/radical product profiling
QSAR genotoxicity dataset component
Structurally defined quinone endpoint for alkyl substitution studies
DNA adduct and mutagenicity assay data integration
Environmental particulate matter quinone fingerprinting
Isomer-distinct boiling point and UV-Vis signature
GC-MS and HPLC-DAD isomer-specific method verification
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